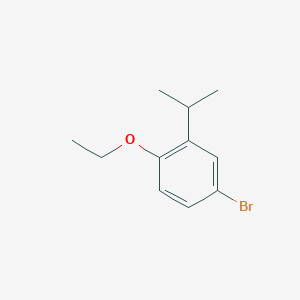

4-Bromo-1-ethoxy-2-(propan-2-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-ethoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-4-13-11-6-5-9(12)7-10(11)8(2)3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEKFDVEISZRIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271275 | |

| Record name | 4-Bromo-1-ethoxy-2-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24591-35-3 | |

| Record name | 4-Bromo-1-ethoxy-2-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24591-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-ethoxy-2-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1 Ethoxy 2 Propan 2 Yl Benzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene allows for the conceptual deconstruction of the target molecule into simpler, commercially available starting materials. The key is to identify strategic bond disconnections that lead to plausible synthetic steps.

Approaches Targeting the Bromo-Substituent

A primary retrosynthetic disconnection involves the removal of the bromine atom. This suggests a late-stage electrophilic bromination of a 1-ethoxy-2-(propan-2-yl)benzene precursor. The viability of this approach depends on the directing effects of the ethoxy and isopropyl groups. The ethoxy group is a strong activating, ortho-, para-director, while the isopropyl group is a moderately activating, ortho-, para-director. Their combined directing effects would need to be carefully considered to achieve the desired regioselectivity for bromine addition at the C4 position.

Approaches Targeting the Ethoxy-Substituent

Disconnecting the ethoxy group leads to a 4-bromo-2-(propan-2-yl)phenol intermediate. This phenol (B47542) can then be subjected to a Williamson ether synthesis, reacting it with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. This is a reliable and widely used method for the formation of aryl ethers.

Approaches Targeting the Propan-2-yl (Isopropyl) Substituent

The disconnection of the isopropyl group points towards a Friedel-Crafts alkylation or acylation of a 4-bromo-1-ethoxybenzene precursor. nih.gov This is a classic method for introducing alkyl groups onto an aromatic ring. nih.gov The starting material, 4-bromo-1-ethoxybenzene, can be prepared from 4-bromophenol. The challenge in this approach lies in controlling the regioselectivity of the Friedel-Crafts reaction, as the ethoxy group will direct the incoming isopropyl group to the ortho position.

Electrophilic Aromatic Substitution (EAS) Pathways

The synthesis of this compound is fundamentally governed by the principles of electrophilic aromatic substitution. msu.edulibretexts.org The sequence of introducing the three substituents onto the benzene (B151609) ring is critical for achieving the desired 1,2,4-substitution pattern.

Regioselectivity Considerations in Sequential Halogenation, Alkylation, and Alkoxylation

The order of the substitution reactions significantly impacts the final product distribution due to the directing effects of the substituents.

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH2CH3 (Ethoxy) | Activating | Ortho, Para |

| -CH(CH3)2 (Isopropyl) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

Starting with benzene, a plausible synthetic sequence could be:

Friedel-Crafts Alkylation: Introduction of the isopropyl group to form cumene (B47948) (isopropylbenzene).

Bromination: Bromination of cumene would likely lead to a mixture of ortho and para isomers. The para isomer, 4-bromocumene, would be the desired intermediate.

Nitration followed by Reduction and Etherification: A more controlled approach would be to introduce a nitro group, which can later be converted to the ethoxy group. However, this adds several steps to the synthesis.

A more direct route might start with a substituted benzene:

Starting with Phenol: Phenol can be ethoxylated to form ethoxybenzene. Subsequent Friedel-Crafts alkylation with an isopropylating agent would likely yield a mixture of ortho- and para-isopropyl-ethoxybenzene. Bromination of the ortho-isomer would then need to be selective for the para-position relative to the ethoxy group.

Friedel-Crafts Alkylation and Acylation Strategies for Isopropyl Group Introduction

The introduction of the isopropyl group can be achieved via Friedel-Crafts alkylation using 2-chloropropane (B107684) or propene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov However, Friedel-Crafts alkylations are prone to polyalkylation and carbocation rearrangements.

A more controlled method is Friedel-Crafts acylation followed by reduction. nih.gov For instance, reacting 4-bromo-1-ethoxybenzene with propanoyl chloride and AlCl₃ would yield 1-(5-bromo-2-ethoxyphenyl)propan-1-one. The ketone can then be reduced to the desired isopropyl group using methods like the Clemmensen or Wolff-Kishner reduction. This two-step process avoids the pitfalls of direct alkylation.

Direct Bromination Reactions and Influence of Existing Substituents

Direct bromination of an appropriately substituted benzene ring is a common method for introducing a bromine atom. This reaction is a classic example of electrophilic aromatic substitution. The success and regioselectivity of this reaction are heavily influenced by the directing effects of the substituents already present on the benzene ring.

In the case of synthesizing this compound, one would ideally start with 1-ethoxy-2-(propan-2-yl)benzene. The ethoxy group (-OCH2CH3) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. pearson.com The propan-2-yl (isopropyl) group is a weak activating group and also an ortho-, para-director.

When both groups are present, their directing effects are combined. The ethoxy group, being a stronger activator, will predominantly direct the incoming electrophile (bromine). The para position relative to the strong ethoxy activating group is the most sterically accessible and electronically enriched position. Therefore, the direct bromination of 1-ethoxy-2-(propan-2-yl)benzene is expected to yield the desired 4-bromo product.

Reaction Conditions for Direct Bromination:

| Reagent | Catalyst | Solvent | Temperature |

| Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) | Inert Solvent (e.g., CCl₄, CH₂Cl₂) | Room Temperature |

| N-Bromosuccinimide (NBS) | Acid Catalyst | Acetonitrile | Varies |

This table presents typical conditions for electrophilic bromination of activated aromatic rings.

Williamson Ether Synthesis for Ethoxy Group Incorporation

The Williamson ether synthesis is a versatile and widely used method for forming ethers. francis-press.commasterorganicchemistry.com This reaction involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.comorganicchemistrytutor.com In the context of synthesizing this compound, this method can be employed to introduce the ethoxy group.

A plausible synthetic route would start with 4-bromo-2-(propan-2-yl)phenol. This phenol can be deprotonated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the corresponding sodium phenoxide. This phenoxide then acts as a nucleophile and reacts with an ethyl halide, such as ethyl bromide or ethyl iodide, to form the desired ether product. francis-press.com

Key Steps in Williamson Ether Synthesis:

Deprotonation: 4-bromo-2-(propan-2-yl)phenol is treated with a strong base to form the more nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion attacks the ethyl halide in an SN2 reaction, displacing the halide and forming the ether linkage.

| Starting Material | Base | Alkylating Agent | Solvent |

| 4-bromo-2-(propan-2-yl)phenol | Sodium Hydride (NaH) | Ethyl Bromide (CH₃CH₂Br) | Tetrahydrofuran (B95107) (THF) |

| 4-bromo-2-(propan-2-yl)phenol | Potassium Carbonate (K₂CO₃) | Ethyl Iodide (CH₃CH₂I) | Acetone |

This table illustrates common reagent combinations for the Williamson ether synthesis.

Cross-Coupling Reaction Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions offer a high degree of control and functional group tolerance.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) for Aromatic Ring Construction or Functionalization

The Suzuki coupling reaction involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov This reaction could be used to functionalize the aromatic ring of a pre-existing bromo-substituted precursor. For instance, if one had a dibrominated precursor, a selective Suzuki coupling could introduce another substituent.

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While less direct for this specific synthesis, it demonstrates the versatility of palladium catalysis in modifying aromatic systems.

Grignard Reagent Applications in Carbon-Carbon Bond Formation

Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles and are extensively used for forming new carbon-carbon bonds. wikipedia.orgadichemistry.com A Grignard reagent can be prepared from this compound by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org

This Grignard reagent, (4-ethoxy-2-(propan-2-yl)phenyl)magnesium bromide, can then be reacted with various electrophiles to introduce a new carbon-based functional group at the 4-position of the benzene ring. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively, after an acidic workup. libretexts.orgyoutube.com Reaction with carbon dioxide followed by acidification produces a carboxylic acid. libretexts.orgwisc.edu

Formation of Grignard Reagent:

| Reactant | Metal | Solvent | Conditions |

| This compound | Magnesium (Mg) | Anhydrous Diethyl Ether | Reflux |

This table outlines the standard conditions for the preparation of a Grignard reagent.

Diazotization-Based Transformations for Halogen Introduction

Diazotization of aromatic amines provides a versatile intermediate, the diazonium salt, which can be converted into a wide range of functional groups. masterorganicchemistry.com

Sandmeyer Reaction for Bromine Introduction

The Sandmeyer reaction is a classic method for introducing a halogen, in this case, bromine, onto an aromatic ring. wikipedia.orgorganic-chemistry.org This reaction proceeds via an aryl diazonium salt intermediate. wikipedia.org

The synthesis would begin with 4-amino-1-ethoxy-2-(propan-2-yl)benzene. This primary aromatic amine is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrobromic acid (HBr), to form the corresponding diazonium salt. masterorganicchemistry.com The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr). nih.gov This facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom, yielding this compound. masterorganicchemistry.com The nitrogen gas (N₂) evolved is an excellent leaving group, driving the reaction to completion.

Steps of the Sandmeyer Reaction:

Diazotization: Formation of the aryl diazonium salt from the corresponding primary aromatic amine.

Substitution: Displacement of the diazonium group with a bromide ion, catalyzed by copper(I) bromide.

| Starting Amine | Diazotization Reagents | Copper Salt | Product |

| 4-amino-1-ethoxy-2-(propan-2-yl)benzene | NaNO₂, HBr (aq) | Copper(I) Bromide (CuBr) | This compound |

This table summarizes the key components of the Sandmeyer reaction for bromination.

Chemical Reactivity and Mechanistic Studies of 4 Bromo 1 Ethoxy 2 Propan 2 Yl Benzene

Reactivity at the Bromo-Substituent

The carbon-bromine bond on the benzene (B151609) ring is the primary site for reactions that form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govyoutube.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. nih.govlibretexts.org

In the case of 4-bromo-1-ethoxy-2-(propan-2-yl)benzene, the substituents on the ring are an ethoxy group and an isopropyl group. Both of these are considered electron-donating groups (EDGs), which destabilize the negatively charged intermediate required for the SNAr mechanism. Consequently, this compound is not expected to be a viable substrate for nucleophilic aromatic substitution under standard SNAr conditions.

| Substituent Type | Examples | Electronic Effect | Influence on Meisenheimer Intermediate | Predicted SNAr Reactivity |

|---|---|---|---|---|

| Strong Electron-Withdrawing | -NO₂, -CN, -C(O)R | Inductive and Resonance Withdrawal | Strongly Stabilizing | High |

| Halogens | -F, -Cl, -Br, -I | Inductive Withdrawal, Resonance Donation | Slightly Stabilizing | Moderate |

| Electron-Donating | -OR (Ethoxy), -R (Isopropyl) | Inductive and Resonance Donation | Destabilizing | Very Low / Inert |

The bromo substituent makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a powerful method for forming new carbon-carbon bonds. The reaction of this compound with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing aryl amines. beilstein-journals.org Reacting this compound with a primary or secondary amine would produce the corresponding N-aryl amine.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is used to synthesize arylalkynes. The reaction with this compound would result in the formation of a 1-ethoxy-2-(propan-2-yl)-4-(alkynyl)benzene. nih.govresearchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C | Biaryls, Styrenes |

| Buchwald-Hartwig | R₂NH | Pd Catalyst + Ligand + Base (e.g., KOtBu) | C-N | Aryl Amines |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Amine Base | C-C (sp²-sp) | Arylalkynes |

The carbon-bromine bond can be converted into a carbon-metal bond, forming highly reactive organometallic reagents. This transformation reverses the polarity of the carbon atom from electrophilic to strongly nucleophilic and basic (a concept known as umpolung). adichemistry.com

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) yields the corresponding Grignard reagent, [4-ethoxy-3-(propan-2-yl)phenyl]magnesium bromide. adichemistry.comwikipedia.orglibretexts.org These reagents are powerful nucleophiles that react with a wide range of electrophiles, including carbonyl compounds (aldehydes, ketones, esters) and carbon dioxide. libretexts.orgwisc.edu

Organolithium Reagent Formation: The reaction with two equivalents of lithium metal results in the formation of the analogous organolithium reagent, [4-ethoxy-3-(propan-2-yl)phenyl]lithium. libretexts.orgyoutube.com Organolithium reagents are even more reactive and basic than their Grignard counterparts and are used for similar transformations as well as for deprotonation reactions. wikipedia.org

| Reagent Type | Metal | Typical Conditions | Resulting Reagent Structure | Key Reactivity |

|---|---|---|---|---|

| Grignard | Mg | Anhydrous THF or Et₂O | Ar-MgBr | Strong Nucleophile, Strong Base |

| Organolithium | Li | Anhydrous Hexane or Et₂O | Ar-Li | Very Strong Nucleophile, Very Strong Base |

Reactivity of the Ethoxy-Substituent

The ethoxy group is generally stable, but the ether linkage can be cleaved under harsh conditions, and the oxygen atom's lone pairs confer Lewis basicity.

Ethers are known to be relatively unreactive, which is why they are often used as solvents. However, the C-O bond can be cleaved by treatment with strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.com

For an aryl alkyl ether such as this compound, the cleavage occurs at the alkyl-oxygen bond. The bond between the aromatic ring and the oxygen is significantly stronger due to the sp² hybridization of the carbon and resonance effects, making it resistant to cleavage via SN1 or SN2 pathways. masterorganicchemistry.com

The reaction mechanism involves two main steps:

Protonation: The ether oxygen is first protonated by the strong acid to form an oxonium ion, which turns the ethoxy group into a good leaving group (ethanol). youtube.com

Nucleophilic Attack: The halide ion (e.g., I⁻ or Br⁻) then acts as a nucleophile, attacking the ethyl carbon in an SN2 reaction. This displaces the phenol (B47542) as a leaving group, resulting in the formation of an ethyl halide and 4-bromo-2-(propan-2-yl)phenol. masterorganicchemistry.com

| Reagent | Conditions | Products | Mechanism |

|---|---|---|---|

| HI or HBr | Concentrated, Heat | 4-bromo-2-(propan-2-yl)phenol + CH₃CH₂-X (X=I, Br) | Protonation followed by SN2 attack on the ethyl group |

The two lone pairs of electrons on the ether oxygen atom make it a Lewis base. This allows it to react with electrophiles, including protons (Brønsted-Lowry acids) and other Lewis acids.

The protonation of the oxygen to form an oxonium ion is the initial step in the acid-catalyzed cleavage of the ether, as described above. masterorganicchemistry.comyoutube.com Similarly, the oxygen can coordinate to Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃). This coordination makes the ether linkage more susceptible to cleavage. While this interaction is a key mechanistic step, it typically does not lead to stable, isolable products other than through subsequent cleavage of the ether bond.

| Electrophile | Interaction | Resulting Species | Significance |

|---|---|---|---|

| Proton (H⁺) | Protonation | Oxonium Ion | Activation for ether cleavage |

| Lewis Acid (e.g., BBr₃) | Coordination | Lewis Acid-Base Adduct | Activation for ether cleavage |

Reactivity of the Propan-2-yl (Isopropyl) Substituent

The isopropyl group attached to the benzene ring possesses a unique point of reactivity at the tertiary carbon atom, which is a benzylic position. The carbon-hydrogen (C-H) bond at this position is weaker than a typical sp³ C-H bond due to the ability of the benzene ring to stabilize the resulting benzylic radical or carbocation through resonance. libretexts.org This inherent stability facilitates reactions such as oxidation and halogenation specifically at this site.

Benzylic Oxidation Reactions

The benzylic hydrogen on the isopropyl group of this compound makes it susceptible to oxidation. Treatment with strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), is a classic method for the oxidation of alkylbenzenes. masterorganicchemistry.comlibretexts.org This reaction typically proceeds by breaking the benzylic C-H bond as a key step. libretexts.org For the title compound, this vigorous oxidation would lead to the cleavage of the C-C bonds of the isopropyl group, ultimately forming 4-Bromo-2-ethoxybenzoic acid. masterorganicchemistry.comlibretexts.org The reaction requires the presence of at least one benzylic hydrogen; substrates lacking one are resistant to this type of oxidation. libretexts.org

More contemporary and milder methods for benzylic oxidation have been developed, offering greater control and substrate compatibility. These include metal-catalyzed oxidations using catalysts based on copper, manganese, or iron, often with molecular oxygen or peroxides as the oxidant. nih.gov Additionally, photocatalytic and electrochemical methods provide alternative pathways for benzylic C-H oxidation under mild conditions. nih.gov These methods often proceed through the generation of a benzylic radical, which is then converted to an oxygenated product. For this compound, such selective oxidation could potentially yield 2-(4-bromo-2-ethoxyphenyl)propan-2-ol, the corresponding tertiary alcohol, or 2-(4-bromo-2-ethoxyphenyl)propan-2-yl hydroperoxide as an intermediate.

| Reagent/Condition | Expected Major Product | Reaction Type |

|---|---|---|

| Hot KMnO₄ or H₂CrO₄ | 4-Bromo-2-ethoxybenzoic acid | Vigorous Oxidation (Side-chain cleavage) |

| Mild, selective catalysts (e.g., Cu, Fe) + O₂ | 2-(4-Bromo-2-ethoxyphenyl)propan-2-ol | Selective C-H Oxidation |

Free-Radical Halogenation at Benzylic Positions

The benzylic position of the isopropyl group is also a prime site for free-radical halogenation. This reaction is typically initiated by heat or UV light and often employs reagents like N-bromosuccinimide (NBS) or elemental bromine (Br₂) at low concentrations. libretexts.org The process occurs via a radical chain mechanism.

The key to this selectivity is the formation of a relatively stable benzylic radical intermediate. libretexts.org The mechanism involves three main stages:

Initiation: Homolytic cleavage of the halogen-halogen bond (e.g., Br-Br) by light or heat generates halogen radicals.

Propagation: A halogen radical abstracts the benzylic hydrogen from the isopropyl group of this compound. This forms a tertiary benzylic radical, which is stabilized by resonance with the aromatic ring. This radical then reacts with a molecule of Br₂ to form the product, 2-bromo-1-(4-bromo-2-ethoxyphenyl)propane, and a new bromine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

Due to the stability of the tertiary benzylic radical, halogenation is highly selective for this position over others on the alkyl chain or the aromatic ring under these conditions.

Electrophilic Aromatic Substitution (EAS) on this compound

Electrophilic aromatic substitution is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The rate and regioselectivity (the position of substitution) of EAS reactions on this compound are governed by the cumulative effects of the three existing substituents: the bromo, ethoxy, and isopropyl groups.

Directing Effects of Multiple Substituents

The position of an incoming electrophile is determined by the directing effects of the substituents already present on the ring. These effects can be cooperative (reinforcing) or antagonistic (opposing). libretexts.orgmsu.edu

Ethoxy Group (-OEt): This is a strongly activating group and an ortho, para-director. libretexts.orgpressbooks.pub It donates electron density to the ring through a strong resonance effect (+R), which significantly stabilizes the carbocation intermediate (the sigma complex) formed during the attack at the ortho and para positions. libretexts.orgorganicchemistrytutor.com

Isopropyl Group (-CH(CH₃)₂): This is a weakly activating group and an ortho, para-director. It donates electron density primarily through an inductive effect (+I). libretexts.org

Bromo Group (-Br): This is a deactivating group but is also an ortho, para-director. libretexts.orgpressbooks.pub It withdraws electron density through a strong inductive effect (-I) due to its electronegativity, making the ring less reactive than benzene. However, it can donate electron density through a weaker resonance effect (+R) via its lone pairs, which stabilizes the sigma complex for ortho and para attack more than for meta attack. organicchemistrytutor.com

On the this compound ring, the available positions for substitution are C3, C5, and C6. The directing effects of the substituents are as follows:

The ethoxy group at C1 strongly directs an incoming electrophile to its ortho position (C6) and its para position (C4, which is already substituted).

The isopropyl group at C2 directs to its ortho positions (C1 and C3, both substituted or sterically hindered) and its para position (C5).

The bromo group at C4 directs to its ortho positions (C3 and C5).

The directing effects are therefore largely cooperative, pointing towards positions C5 and C6. The most powerful activating group, the ethoxy group, exerts the dominant directing influence, strongly favoring substitution at its vacant ortho position, C6. libretexts.org The isopropyl and bromo groups also direct to position C5. Therefore, electrophilic substitution is expected to yield a mixture of products, with substitution at C6 and C5 being the most likely outcomes.

Steric and Electronic Influences on Regioselectivity

Both electronic and steric factors fine-tune the regiochemical outcome of EAS reactions. youtube.com

Steric Influences: Steric hindrance plays a crucial role in determining the ratio of substitution products. youtube.comlibretexts.org

Attack at C6: This position is ortho to the ethoxy group, which is moderately bulky.

Attack at C5: This position is flanked by the bromo group and is ortho to the very bulky isopropyl group.

Attack at the C5 position is likely to be significantly hindered by the large isopropyl group adjacent to it. youtube.comlibretexts.org Therefore, while electronically viable, substitution at C5 would be sterically disfavored, especially with a large electrophile. Consequently, the major product of most electrophilic aromatic substitution reactions on this molecule is predicted to be the one resulting from substitution at the C6 position, which is electronically activated and less sterically encumbered.

| Position | Electronic Effects | Steric Effects | Predicted Outcome |

|---|---|---|---|

| C3 | Activated (ortho to -Br, meta to -OEt) | Highly hindered (between -iPr and -Br) | Highly Unlikely |

| C5 | Activated (ortho to -Br, para to -iPr) | Highly hindered (ortho to -iPr) | Minor Product |

| C6 | Strongly Activated (ortho to -OEt) | Moderately hindered (ortho to -OEt) | Major Product |

Reaction Kinetics and Thermodynamic Analysis of Transformations

Kinetics: Activating groups like ethoxy and isopropyl increase the reaction rate by stabilizing the positively charged intermediate, thereby lowering the activation energy. lumenlearning.com Deactivating groups like bromo decrease the rate by destabilizing the intermediate. libretexts.org The net effect for this compound is an activated ring, meaning it will react faster than benzene or bromobenzene (B47551) in EAS reactions. The rate of substitution would likely follow the order: C6 > C5 >> C3, reflecting the different activation energies for attack at each position.

Thermodynamics: The relative stability of the potential products also influences the product distribution, particularly if the reaction is reversible. In most EAS reactions, the process is under kinetic control, meaning the product distribution reflects the relative rates of formation. The thermodynamic stability of the products would be influenced by steric interactions between the new substituent and the existing groups.

For benzylic radical reactions (e.g., free-radical halogenation), the kinetics depend on the stability of the benzylic radical formed. The tertiary benzylic radical of the isopropyl group is significantly stabilized by resonance, leading to a lower bond dissociation energy (BDE) for the benzylic C-H bond compared to other C-H bonds in the molecule. This lower BDE results in a faster rate of hydrogen abstraction at this position, explaining the high selectivity of the reaction. libretexts.org

| Parameter | Substitution at C6 | Substitution at C5 | Substitution at C3 |

|---|---|---|---|

| Activation Energy (Ea) | Lowest | Low | Highest |

| Relative Reaction Rate (k) | Fastest (Major Product) | Fast (Minor Product) | Very Slow (Trace/None) |

| Thermodynamic Stability of Product | More Stable | Less Stable (Steric Strain) | Least Stable (Steric Strain) |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for elucidating the precise structure of 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene.

A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group protons (-OCH₂CH₃), and the isopropyl group protons (-CH(CH₃)₂). The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the bromo, ethoxy, and isopropyl substituents. Integration of the signals would confirm the number of protons in each environment. The coupling constants (J values) between adjacent protons would provide critical information about their connectivity, for instance, the triplet and quartet pattern of the ethoxy group and the doublet and septet pattern of the isopropyl group.

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would differentiate the aromatic carbons from the aliphatic carbons of the ethoxy and isopropyl groups. Carbons attached to the bromine and oxygen atoms would exhibit characteristic shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic CH | (Varies) | (Varies) | (Varies) | 3H |

| -OCH₂CH₃ | ~4.0 | Quartet | ~7 | 2H |

| -CH(CH₃)₂ | ~3.3 | Septet | ~7 | 1H |

| -OCH₂CH₃ | ~1.4 | Triplet | ~7 | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | ~155 |

| Aromatic C-isopropyl | ~138 |

| Aromatic CH | ~115-130 |

| Aromatic C-Br | ~112 |

| -OCH₂CH₃ | ~64 |

| -CH(CH₃)₂ | ~27 |

| -CH(CH₃)₂ | ~23 |

Note: The data in the tables above are predictions based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values are required for a definitive analysis.

Two-dimensional NMR experiments would be essential to confirm the structural assignments.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for example, confirming the connectivity within the ethoxy and isopropyl groups and between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular structure, such as connecting the aliphatic groups to the correct positions on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing insights into the spatial arrangement and conformation of the substituents.

Variable temperature NMR studies could provide information on the rotational dynamics of the ethoxy and isopropyl groups. By analyzing changes in the NMR spectra at different temperatures, it might be possible to determine the energy barriers to rotation for these substituents.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which is useful for identifying functional groups.

The IR and Raman spectra would be expected to show characteristic absorption bands for:

C-H stretching from the aromatic and aliphatic groups (~2850-3100 cm⁻¹).

C=C stretching of the aromatic ring (~1450-1600 cm⁻¹).

C-O stretching of the ether linkage (~1000-1300 cm⁻¹).

C-Br stretching (~500-600 cm⁻¹).

Various bending vibrations that are characteristic of the substitution pattern on the benzene ring.

Table 3: Predicted IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2970 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O-C Asymmetric Stretch | 1200-1270 |

| C-O-C Symmetric Stretch | 1020-1075 |

Note: This table represents expected regions for key functional groups. A full assignment would require experimental spectra.

To achieve a more precise assignment of the vibrational modes, the experimental IR and Raman spectra would ideally be compared with theoretical frequencies calculated using computational methods, such as Density Functional Theory (DFT). This correlation allows for a more confident assignment of complex vibrational patterns and provides a deeper understanding of the molecule's vibrational properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation typically involves the excitation of electrons in the benzene ring's π-system to higher energy orbitals (π → π* transitions).

Electronic Transitions and Absorption Maxima Analysis

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene chromophore. The electronic transitions are influenced by the substituents on the benzene ring: the bromo, ethoxy, and isopropyl groups.

π → π Transitions:* Substituted benzenes typically exhibit two main absorption bands in the UV region. The primary band (E-band), which is very intense, and a secondary, less intense band (B-band) that often shows fine structure. For this compound, the ethoxy group (an auxochrome with lone pair electrons) and the isopropyl group (an alkyl group) are expected to cause a bathochromic shift (red shift) of these absorption maxima to longer wavelengths compared to unsubstituted benzene. The bromine atom, also an auxochrome, will further influence the position and intensity of these bands.

Without experimental data, precise absorption maxima (λmax) cannot be provided. However, a hypothetical representation of expected UV-Vis absorption data is presented in Table 1.

Table 1: Hypothetical UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λmax Range (nm) | Molar Absorptivity (ε) Range (L·mol-1·cm-1) |

|---|---|---|

| π → π* (E-band) | 200 - 230 | 5,000 - 15,000 |

| π → π* (B-band) | 260 - 290 | 200 - 1,000 |

Note: This data is illustrative and not based on experimental measurements.

Solvent Effects on Electronic Spectra

The polarity of the solvent can influence the electronic spectra of molecules. This phenomenon, known as solvatochromism, can lead to shifts in the absorption maxima.

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

Hypsochromic Shift (Blue Shift): If n → π* transitions were present (which are less likely to be the primary observed transitions for this molecule), an increase in solvent polarity would typically cause a hypsochromic shift due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with protic solvents.

The expected solvent effects on the π → π* transitions of this compound are summarized in a hypothetical data table below.

Table 2: Hypothetical Solvent Effects on the B-band λmax of this compound

| Solvent | Dielectric Constant | Expected λmax (nm) |

|---|---|---|

| n-Hexane | 1.88 | ~275 |

| Dichloromethane | 9.08 | ~278 |

| Ethanol | 24.5 | ~280 |

| Acetonitrile | 37.5 | ~282 |

Note: This data is illustrative and not based on experimental measurements.

Mass Spectrometry (MS) Methodologies for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of its molecular ion. For this compound, electron ionization (EI) would likely be used to generate the molecular ion (M+•) and induce fragmentation.

The fragmentation of the molecular ion would be dictated by the stability of the resulting fragments (cations and neutral radicals). The presence of the bromine atom is significant due to its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in characteristic M and M+2 peaks for bromine-containing fragments.

Expected key fragmentation pathways would include:

Loss of an ethyl radical: Cleavage of the ether bond could lead to the loss of a C2H5• radical, forming a stable phenoxy cation.

Loss of ethene: A rearrangement reaction could lead to the elimination of a neutral ethene molecule (C2H4).

Loss of an isopropyl radical: Cleavage of the bond between the benzene ring and the isopropyl group would result in the loss of a C3H7• radical.

Loss of a bromine atom: Cleavage of the C-Br bond would lead to the loss of a Br• radical.

A hypothetical fragmentation table is presented below to illustrate these potential pathways.

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 258/260 | [C11H15BrO]+• | (Molecular Ion) |

| 229/231 | [C9H10BrO]+ | C2H5• |

| 230/232 | [C9H11BrO]+• | C2H4 |

| 215/217 | [C8H8BrO]+ | C3H7• |

| 179 | [C11H15O]+ | Br• |

Note: This data is illustrative and not based on experimental measurements. The m/z values are based on the isotopes 79Br and 81Br.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure of a single molecule in the gas phase, providing fundamental information about its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules like 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene. bohrium.comresearchgate.net The primary step in a DFT study is geometry optimization, where the molecule's structure is adjusted to find a minimum on the potential energy surface. researchgate.netkit.edu This process yields the most stable, lowest-energy three-dimensional arrangement of the atoms. For this compound, optimization would focus on the bond lengths and angles of the benzene (B151609) ring and the dihedral angles of the flexible ethoxy and propan-2-yl substituents. A common and reliable functional for such calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). asianpubs.orgnih.gov

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the molecule's electronic properties. researchgate.net Key parameters derived from this include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net

An analysis of the molecular electrostatic potential (MEP) map would also be performed. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Representative Electronic Properties Calculated via DFT This table presents illustrative data typical for a substituted bromobenzene (B47551), as specific published values for this compound are not available.

| Parameter | Typical Calculated Value | Description |

|---|---|---|

| HOMO EnergyHighest Occupied Molecular Orbital: Region from which an electron is most easily removed. | -6.5 eV | Indicates the molecule's electron-donating capability. |

| LUMO EnergyLowest Unoccupied Molecular Orbital: Region where an electron is most easily accepted. | -1.2 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO GapThe energy difference between HOMO and LUMO, related to chemical reactivity and stability. | 5.3 eV | A larger gap implies greater molecular stability. |

| Dipole MomentA measure of the overall polarity of the molecule. | 2.1 Debye | Reflects the asymmetry in the molecular charge distribution. |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data for parametrization. While DFT is highly effective, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide a more rigorous treatment of electron correlation—the interaction between electrons. nih.govresearchgate.net

These methods are computationally more demanding than DFT and are often used to calculate highly accurate energies for a specific molecular geometry. nii.ac.jp A common application is to benchmark the results obtained from more economical DFT methods. nih.gov For a molecule like this compound, single-point energy calculations using MP2 or CCSD(T) on the DFT-optimized geometry would provide a more accurate value for the total electronic energy, serving as a "gold standard" to validate the chosen DFT functional and basis set. researchgate.net

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions. youtube.com For a molecule containing a heavy atom like bromine, a robust basis set is essential.

Pople-style basis sets, such as 6-311++G(d,p) , are a common choice. researchgate.netscielo.br The components of this notation signify:

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing flexibility.

++ : Indicates the inclusion of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are crucial for accurately describing weakly bound electrons and non-covalent interactions. youtube.com

(d,p) : Represents polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape and are essential for describing chemical bonds accurately. youtube.com

For even higher accuracy, especially for the bromine atom, correlation-consistent basis sets like Dunning's aug-cc-pVTZ could be employed. researchgate.net Alternatively, to reduce computational cost for the heavy bromine atom, an effective core potential (ECP) like LANL2DZ can be used, which treats the core electrons with a simplified potential while the valence electrons are described with a double-zeta basis set. youtube.comyoutube.com The choice represents a trade-off between computational expense and the desired level of accuracy. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes, conformational preferences, and intermolecular interactions in a condensed phase.

The ethoxy and propan-2-yl groups in this compound are not static; they can rotate around their single bonds, leading to various spatial arrangements or conformers. MD simulations are an effective tool for exploring this conformational landscape. researchgate.netchemrxiv.org

By simulating the molecule's motion over time, typically on the nanosecond scale, it is possible to observe rotations around key dihedral angles (e.g., C-C-O-C of the ethoxy group) and identify the most frequently adopted, low-energy conformations. aip.org These stable conformations correspond to local energy minima on the potential energy surface. mdpi.com The results of such a simulation can reveal the relative populations of different conformers at a given temperature and the energy barriers for converting between them.

Table 2: Illustrative Conformational Data for Key Dihedral Angles This table shows hypothetical low-energy conformers that could be identified through MD simulations by analyzing the dihedral angles of the substituent groups.

| Conformer | Dihedral Angle 1 (Ar-C-O-C)Rotation of the ethoxy group relative to the benzene ring. | Dihedral Angle 2 (Ar-C-C-H)Rotation of the propan-2-yl group relative to the benzene ring. | Relative Energy (kJ/mol)Energy difference compared to the most stable conformer (Conformer 1). |

|---|---|---|---|

| 1 (Global Minimum) | ~90° | ~60° | 0.0 |

| 2 | ~180° | ~60° | +5.2 |

| 3 | ~90° | ~180° | +8.5 |

To understand how molecules of this compound interact with each other in a solid or liquid state, MD simulations are performed on a system containing hundreds of molecules in a periodic simulation box. nih.gov These simulations reveal the nature of the intermolecular forces that govern molecular packing, which include van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom. mdpi.com

A key tool for analyzing the structure from these simulations is the Radial Distribution Function (RDF) , denoted as g(r). lammpstube.com The RDF describes the probability of finding a particle at a certain distance from a reference particle. libretexts.org Peaks in the RDF plot indicate distances at which neighboring atoms are most likely to be found, corresponding to coordination shells. wikibooks.org For example, an RDF calculated for the bromine atoms (Br-Br RDF) would show the most probable distances between bromine atoms on adjacent molecules, providing direct insight into how the bulky, electron-rich halogen atoms influence the crystal packing or liquid structure. nih.gov

Analysis of Electronic Properties

Computational chemistry offers powerful tools to predict the electronic behavior of a molecule, which is fundamental to understanding its reactivity and interactions. These methods are routinely used to analyze novel compounds. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Chemical Reactivity Prediction

The study of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. bohrium.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For a hypothetical analysis of this compound, calculating the HOMO-LUMO gap would provide a quantitative measure of its stability and predict its tendency to participate in electronic transitions. wu.ac.th

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic reagents. bohrium.com

The different colors on an MEP map indicate regions of varying electrostatic potential:

Red: Represents regions of high electron density and negative electrostatic potential, typically associated with lone pairs of heteroatoms. These are the most likely sites for electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms or areas with electron deficiency. These are the most likely sites for nucleophilic attack.

Green/Yellow: Represents regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the ethoxy group and the bromine atom, identifying them as potential sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the benzene ring and the alkyl groups.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides a detailed picture of intramolecular bonding and interactions. bohrium.com

Key insights from NBO analysis include:

Charge Delocalization: It quantifies the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals within the molecule.

Hyperconjugative Interactions: It reveals stabilizing interactions, such as the donation of electron density from a C-H or C-C sigma bond to an adjacent empty p-orbital.

Hybridization: It determines the hybridization of atomic orbitals in forming bonds, providing a more precise picture than simple valence bond theory.

An NBO analysis of this compound would elucidate the electronic interactions between the bromine, ethoxy, and isopropyl substituents and the benzene ring, quantifying their electron-donating or withdrawing effects and the resulting stability of the molecule.

Dipole Moment and Polarizability Calculations

The dipole moment and polarizability are fundamental electronic properties that describe how a molecule interacts with electric fields.

Dipole Moment (µ): This is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge within the molecule. A non-zero dipole moment indicates a polar molecule. Calculations would quantify the magnitude and direction of the charge separation in this compound, influenced by its electronegative bromine and oxygen atoms. researchgate.net

Polarizability (α): This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with high polarizability are considered "soft" and are generally more reactive. Theoretical calculations can determine the average polarizability and its anisotropy, providing insight into the molecule's response to external stimuli and its potential for non-linear optical applications.

Spectroscopic Property Prediction

Computational methods are widely used to predict various types of molecular spectra. These theoretical spectra are invaluable for interpreting and assigning bands in experimental data. researchgate.net

Theoretical IR, Raman, UV-Vis, and NMR Spectra Calculation for Comparison with Experimental Data

Infrared (IR) and Raman Spectra: Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule. bohrium.com The resulting theoretical IR and Raman spectra help in the assignment of vibrational modes observed in experimental spectra, confirming the molecular structure. For instance, calculations could pinpoint the expected frequencies for C-Br stretching, C-O-C ether vibrations, and aromatic C-H bending in this compound.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-Visible spectrum. bohrium.com This analysis helps identify the nature of the electronic transitions (e.g., π → π* or n → π*) and provides a theoretical basis for the observed color and photochemical properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. bohrium.comwu.ac.th These calculated shifts are compared to experimental data to confirm the molecular structure and assign specific signals to each nucleus in the molecule, which is especially useful for complex structures.

While specific data for this compound is not available, the application of these computational methods would provide a comprehensive understanding of its electronic structure, reactivity, and spectroscopic signatures.

Crystal Structure Prediction and Analysis

Crystal structure prediction (CSP) is a computational field dedicated to identifying the most stable, low-energy packing arrangements of a molecule in a crystalline solid. This process is instrumental in materials science and pharmaceutical development for predicting polymorphism and understanding physical properties before synthesis.

Computational Crystallography Approaches

The prediction of the crystal structure for a molecule like this compound would typically involve a multi-step computational workflow. Initially, a thorough conformational analysis of the isolated molecule is performed using quantum mechanical methods, such as Density Functional Theory (DFT), to identify all low-energy conformers.

Subsequently, these conformers are used to generate a multitude of hypothetical crystal packing arrangements within various common space groups. The lattice energy of each of these structures is then calculated. This is often done using force-field methods, which provide a computationally efficient way to rank the millions of potential structures. For improved accuracy, the most promising low-energy structures are then re-ranked using more accurate, but computationally intensive, methods like DFT with periodic boundary conditions and dispersion corrections (solid-state DFT). chemrxiv.org

This hierarchical approach, combining force-field searches with quantum mechanical refinements, is a standard and powerful strategy in CSP to locate the most probable experimentally observable crystal structures. chemrxiv.org

Analysis of Intermolecular Hydrogen Bonding and Stacking Interactions

Once a predicted crystal structure is obtained, a detailed analysis of the intermolecular interactions that stabilize the crystal lattice is performed. For this compound, several key interactions would be investigated.

Stacking Interactions: Aromatic stacking, or π-π interactions, between the benzene rings are expected to be a significant stabilizing force. libretexts.orgnih.govmdpi.com The analysis would determine the nature of this stacking, such as parallel-displaced or T-shaped arrangements, and quantify the geometric parameters, including the inter-planar distance and offset between the centroids of the aromatic rings. researchgate.net The presence of the electron-donating ethoxy and isopropyl groups and the electron-withdrawing bromo group influences the electronic distribution of the aromatic ring, which in turn affects the nature and strength of these stacking interactions.

In the absence of experimental data for this compound, these computational methods provide the primary avenue for gaining insight into its solid-state structure and the non-covalent forces that govern its molecular assembly.

Potential Applications in Non Biological Domains

Precursor in Materials Science

The unique combination of a reactive bromo group, a flexible ethoxy chain, and a bulky isopropyl group suggests that 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene could theoretically serve as a valuable precursor in materials science. The bromine atom provides a reactive site for various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Synthesis of Liquid Crystal Intermediates

Substituted bromobenzenes are frequently employed as starting materials in the synthesis of liquid crystals. The general structure of a liquid crystal molecule often consists of a rigid core, typically composed of aromatic rings, and flexible terminal chains. The bromo- and ethoxy-substituted benzene (B151609) core of this compound could potentially form part of the rigid core of a liquid crystal molecule.

However, no specific studies detailing the synthesis of liquid crystal intermediates from this compound have been found. The synthesis of liquid crystals is a well-established field, with numerous publications describing the design and preparation of new mesogenic materials. colorado.edumdpi.combeilstein-journals.org The lack of literature on this specific compound suggests it may not have been investigated for this purpose or that the results of such investigations have not been published.

Monomer in Polymer Synthesis (e.g., conductive polymers, functional polymers)

In principle, the bromine atom on the benzene ring could be utilized in polymerization reactions, such as Suzuki or Stille coupling, to form polymers. The ethoxy and isopropyl groups would then act as side chains, influencing the solubility and processing properties of the resulting polymer. For instance, related brominated aromatic compounds have been explored as monomers for the synthesis of various polymers. researchgate.net

A search of the scientific literature did not yield any examples of this compound being used as a monomer in the synthesis of conductive or functional polymers.

Building Block for Advanced Organic Materials (e.g., optoelectronic materials, NLO materials)

Organic materials with specific electronic and optical properties are of great interest for applications in devices such as LEDs and solar cells. The design of these materials often involves the careful selection of molecular building blocks. The electronic properties of the benzene ring in this compound are modified by the electron-donating ethoxy group and the weakly donating isopropyl group, as well as the electron-withdrawing bromo group. This substitution pattern could potentially be exploited in the design of new organic materials.

While there is extensive research on organic nonlinear optical (NLO) materials, and halogenated compounds are known to sometimes enhance NLO properties, no specific research has been published on the use of this compound for this purpose. researchgate.net

Catalysis and Ligand Design

The structure of this compound also suggests potential applications in the field of catalysis, particularly in the design of ligands for metal catalysts.

Use as a Scaffold for Ligand Synthesis

The brominated benzene ring could serve as a scaffold to which catalytically active groups or coordinating moieties are attached. The ethoxy and isopropyl groups could provide steric bulk, which can be crucial for controlling the selectivity of a catalyst.

Despite the theoretical potential, no published research was found that describes the use of this compound as a scaffold for ligand synthesis.

Role in Supported Catalysts

There is a growing interest in immobilizing homogeneous catalysts on solid supports to facilitate catalyst separation and recycling. The ethoxy group of this compound could potentially be modified to anchor the molecule to a solid support.

However, a review of the available literature did not reveal any instances of this compound being used in the development of supported catalysts.

Advanced Organic Synthesis Reagent

Role as an Intermediate in Multi-Step Syntheses of Complex Molecules

This compound, a polysubstituted aromatic compound, holds significant potential as a versatile intermediate in the multi-step synthesis of more complex molecular architectures. Its utility stems from the presence of three distinct functional groups—bromo, ethoxy, and isopropyl—on the benzene ring, each offering a handle for a variety of chemical transformations. The strategic positioning of these groups allows for regioselective reactions, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties.

The bromine atom, in particular, is a key functional group for carbon-carbon and carbon-heteroatom bond formation. It can readily participate in a wide array of cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a diverse range of substituents at the C4 position, including alkyl, alkenyl, alkynyl, aryl, and amino groups. For instance, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl moiety, leading to the synthesis of biaryl compounds, a common motif in many biologically active molecules.

The ethoxy and isopropyl groups on the benzene ring exert steric and electronic effects that can influence the reactivity of the molecule. The ethoxy group is an ortho-, para-directing activator, while the isopropyl group is also an ortho-, para-director. Their presence can be exploited to direct further electrophilic aromatic substitution reactions to the remaining vacant positions on the ring, should such transformations be desired in a synthetic sequence.

Below is a hypothetical reaction scheme illustrating the potential of this compound as a synthetic intermediate.

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compounds |

| Heck Reaction | Alkene, Pd catalyst, base | Substituted styrenes |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl alkynes |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amines |

| Grignard Reaction | Mg, then electrophile (e.g., CO2) | Benzoic acid derivatives |

Development of Novel Synthetic Methodologies Utilizing its Functional Groups

The unique arrangement of functional groups in this compound also presents opportunities for the development of novel synthetic methodologies. The interplay between the bromo, ethoxy, and isopropyl groups can be harnessed to achieve transformations that may not be as efficient with simpler substrates.

One area of potential development is in directed ortho-metalation (DoM). The ethoxy group, being a good directing group, could facilitate the deprotonation of the adjacent C3 position by a strong base, such as an organolithium reagent. The resulting lithiated species could then be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups at a position that might be difficult to access through classical electrophilic aromatic substitution. The steric bulk of the adjacent isopropyl group could influence the stereochemical outcome of such reactions.

Furthermore, the presence of the isopropyl group opens up possibilities for benzylic functionalization. The benzylic protons of the isopropyl group are susceptible to radical halogenation or oxidation under specific conditions. This would allow for the introduction of further functionality at the benzylic position, expanding the synthetic utility of this scaffold.

Research in this area could focus on exploring the regioselectivity of metal-halogen exchange reactions versus directed ortho-metalation, or developing catalytic systems that selectively activate a specific C-H bond in the molecule. The development of such methodologies would not only provide access to new and complex molecules but also contribute to the broader field of organic synthesis by expanding the toolkit of synthetic chemists.

The following table outlines potential areas for methodological development using this compound as a model substrate.

| Methodological Focus | Key Functional Group(s) | Potential Transformation |

| Directed Ortho-Metalation | Ethoxy, Isopropyl | Regioselective functionalization at C3 |

| Benzylic Functionalization | Isopropyl | Introduction of functionality at the benzylic position |

| Tandem Reactions | Bromo, Ethoxy | Sequential cross-coupling and cyclization reactions |

| Catalytic C-H Activation | All | Selective functionalization of aromatic or aliphatic C-H bonds |

Future Research Directions

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

Future research should prioritize the development of novel, efficient, and environmentally benign synthetic routes for 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene. A key focus will be the application of green chemistry principles to minimize waste and avoid hazardous substances. solubilityofthings.compaperpublications.orgrroij.comepitomejournals.com

One promising avenue is the exploration of organocatalytic benzannulation reactions, which can offer a versatile and efficient method for constructing highly functionalized arenes under mild conditions. nih.govrsc.org Research in this area could focus on identifying novel organocatalysts that can improve yield and selectivity, while also being recyclable and biodegradable. paperpublications.org

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, could significantly improve the efficiency and reduce the environmental footprint of the synthesis process. epitomejournals.com The use of greener solvents, such as water or other recoverable and non-hazardous solvents, should also be a central theme in this research. paperpublications.org

Table 1: Comparison of Potential Synthetic Routes

| Route | Catalyst | Solvent | Key Advantages | Potential Research Focus |

|---|---|---|---|---|

| Organocatalytic Benzannulation | Chiral Amines | Ethanol | High stereoselectivity, mild conditions | Development of recyclable catalysts |

| One-Pot Synthesis | Palladium-based | Water | Reduced waste, time-efficient | Optimization of reaction conditions |

Investigation of Advanced Reactivity and Derivatization

A deeper understanding of the reactivity of this compound is essential for its application in the synthesis of more complex molecules. Future research should investigate its participation in a variety of substitution reactions, particularly electrophilic aromatic substitutions. msu.edu The directing effects of the bromo, ethoxy, and isopropyl groups on the benzene (B151609) ring are of significant interest for predicting and controlling the regioselectivity of these reactions. youtube.com

Cross-coupling reactions, such as Suzuki and Sonogashira couplings, offer a powerful tool for derivatization by replacing the bromine atom with a wide range of functional groups. rsc.org Research in this area could lead to the synthesis of novel compounds with tailored electronic and photophysical properties.

The development of minilibraries of substituted alkoxy benzenes derived from this compound could be a valuable strategy for discovering new compounds with interesting properties. researchgate.net

Deeper Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry offers a powerful tool for elucidating the complex reaction mechanisms and transition states involved in the synthesis and reactions of this compound. researchgate.net Future research should employ density functional theory (DFT) and other advanced computational methods to model reaction pathways and predict reaction outcomes. nih.govelsevier.es

These computational studies can provide valuable insights into the electronic and steric effects of the substituents on the benzene ring, helping to explain observed reactivity and regioselectivity. researchgate.net Furthermore, computational modeling can be used to design new catalysts and optimize reaction conditions for improved efficiency and selectivity. elsevier.es

Table 2: Proposed Computational Studies

| Computational Method | Research Objective | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate the mechanism of electrophilic bromination | Detailed understanding of the reaction pathway and transition state geometries |

| Ab Initio Molecular Dynamics | Simulate the behavior of the compound in different solvents | Insights into solvent effects on reactivity and stability |

Development of High-Throughput Characterization Techniques

To accelerate the discovery and optimization of new synthetic routes and derivatives of this compound, the development of high-throughput characterization techniques is crucial. acs.org Techniques such as Direct Analysis in Real Time (DART) mass spectrometry could provide rapid and routine analysis of reaction products without the need for extensive sample preparation. rsc.orgresearchgate.netresearchgate.net

Automated solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) could also be a valuable tool for the high-throughput analysis of complex reaction mixtures. mdpi.com These advanced analytical techniques will enable researchers to screen large libraries of compounds and reaction conditions quickly and efficiently, accelerating the pace of discovery.

Application in Emerging Non-Biological Technologies

The unique combination of functional groups in this compound suggests its potential for application in a variety of emerging non-biological technologies. Future research should explore its use as a building block for the synthesis of novel organic materials with interesting electronic and optical properties. nih.gov

For instance, derivatives of this compound could be investigated as potential hole scavengers in photoelectrocatalytic systems for hydrogen evolution, contributing to the development of renewable energy technologies. nih.gov Its application in the development of molecular switches and other molecular-scale electronic components could also be a fruitful area of research. nih.gov

Structure-Property Relationship Studies in Specific Material Contexts

A systematic investigation of the structure-property relationships of this compound and its derivatives is essential for their rational design and application in specific material contexts. researchgate.net The influence of the bromo, ethoxy, and isopropyl groups on properties such as boiling point, polarity, and intermolecular interactions should be thoroughly investigated. libretexts.orgksu.edu.sa

By understanding how modifications to the molecular structure affect the macroscopic properties of the resulting materials, researchers can design new compounds with tailored characteristics for specific applications. For example, the introduction of different functional groups could be used to tune the polarizability and adsorption properties of the molecule for applications in gas separation and storage. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-1-ethoxy-2-(propan-2-yl)benzene, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, leveraging the bromine substituent's reactivity. To optimize yields:

- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in SNAr reactions .

- Employ catalysts like CuI for Ullmann coupling to reduce activation energy .

- Monitor reaction progress with TLC or GC-MS to identify intermediate byproducts and adjust stoichiometry .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze H and C spectra for characteristic shifts (e.g., ethoxy group at δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH) .

- X-ray crystallography : Resolve crystal structures to confirm substituent positions and bond angles (e.g., using SHELX software for refinement ).

- Mass spectrometry : Validate molecular weight via ESI-MS or EI-MS, ensuring isotopic patterns match Br/Br ratios .

Q. What are the common purification challenges for brominated aromatic ethers, and how are they addressed?

- Methodology : Brominated aromatics often co-crystallize with byproducts. Use:

- Column chromatography with silica gel and hexane/ethyl acetate gradients to separate polar impurities .

- Recrystallization in ethanol/water mixtures to exploit solubility differences .

- Purity assessment via HPLC with UV detection at 254 nm (aromatic π→π* transitions) .

Advanced Research Questions

Q. How do steric effects from the isopropyl and ethoxy groups influence regioselectivity in further functionalization?

- Methodology : Steric hindrance directs electrophilic substitution to less hindered positions:

- Computational modeling : Use DFT (e.g., Gaussian) to calculate Fukui indices and identify electrophilic sites .

- Experimental validation : Compare nitration (HNO/HSO) outcomes; meta-substitution is expected due to ethoxy/isopropyl ortho/para blocking .

- X-ray data : Structural parameters (e.g., C-Br bond length ~1.89 Å) indicate electronic effects overriding steric factors in some cases .

Q. What strategies resolve contradictions between computational predictions and experimental reaction outcomes?

- Methodology : Discrepancies arise from solvent effects or transition state approximations. Address via:

- Solvent correction models : Apply COSMO-RS to simulations to account for solvation .

- Kinetic studies : Use stopped-flow NMR to monitor intermediate formation rates .

- Cross-validation : Compare multiple methods (e.g., MP2 vs. DFT) for activation energy calculations .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodology : Design accelerated degradation studies:

- pH stability : Incubate in buffers (pH 1–13) at 25°C/40°C; analyze decomposition via HPLC .